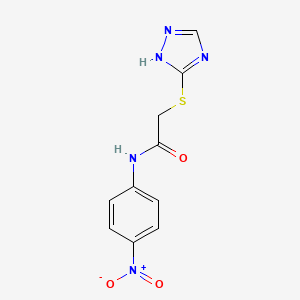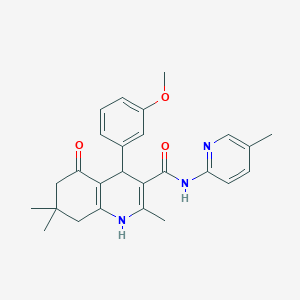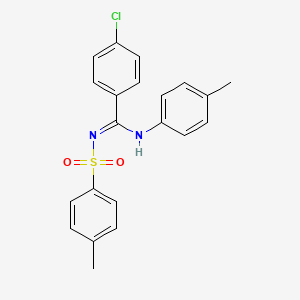
N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a synthetic organic compound that features a nitrophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with chloroacetic acid or its derivatives.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitrophenyl and triazole groups.
Medicine: Potential antimicrobial, antifungal, and anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with nitrophenyl and triazole groups can interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfanylacetamide moiety might also play a role in binding to specific molecular targets.
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanamide
- N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propionamide
Uniqueness
“N-(4-nitrophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C10H9N5O3S |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9N5O3S/c16-9(5-19-10-11-6-12-14-10)13-7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,16)(H,11,12,14) |
InChIキー |
CWTLZEJPOXNXFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11650510.png)
![methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11650512.png)
![2-{3-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650524.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11650529.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650536.png)
![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11650540.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650546.png)
![8-chloro-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11650551.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650555.png)
![2-(butylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11650559.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11650560.png)

